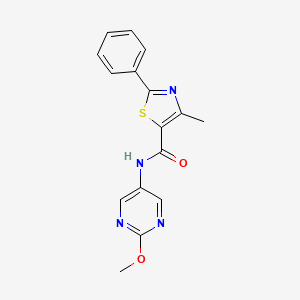
N-(2-METHOXYPYRIMIDIN-5-YL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-METHOXYPYRIMIDIN-5-YL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methoxy group, a thiazole ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPYRIMIDIN-5-YL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. One common method includes the formation of the thiazole ring through a cyclization reaction involving a suitable precursor. The methoxypyrimidine moiety can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through amidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-(2-METHOXYPYRIMIDIN-5-YL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
科学的研究の応用
N-(2-METHOXYPYRIMIDIN-5-YL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in drug development, particularly for its anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of N-(2-METHOXYPYRIMIDIN-5-YL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target. The methoxypyrimidine and thiazole rings play crucial roles in these interactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine and thiazole derivatives, such as:
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- 2-aminopyrimidine derivatives
Uniqueness
N-(2-METHOXYPYRIMIDIN-5-YL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-10-13(23-15(19-10)11-6-4-3-5-7-11)14(21)20-12-8-17-16(22-2)18-9-12/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCKBPUBBBQURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B3014155.png)
![2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B3014156.png)

![N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B3014162.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3014163.png)

![3,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B3014165.png)
![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B3014166.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B3014167.png)
![N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B3014170.png)
![(Z)-2-Cyano-3-[4-(3-oxopiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B3014172.png)
![(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B3014173.png)

![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3014175.png)
